1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one
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Overview
Description
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is an organic compound with a complex structure that includes an isopentyloxy group and a methylphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one typically involves the alkylation of 4-hydroxy-3-methylacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)propan-1-one: Similar in structure but with an isopropyl group instead of an isopentyloxy group.
1-(4-Methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopentyloxy group.
1-(4-Ethoxyphenyl)propan-1-one: Features an ethoxy group in place of the isopentyloxy group.
Uniqueness
1-(4-(Isopentyloxy)-3-methylphenyl)propan-1-one is unique due to the presence of the isopentyloxy group, which can influence its chemical reactivity and physical properties. This structural feature can lead to distinct interactions and applications compared to similar compounds.
Properties
IUPAC Name |
1-[3-methyl-4-(3-methylbutoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-14(16)13-6-7-15(12(4)10-13)17-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHLBBZNGCYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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